molecular formula C13H22O3Si B584184 3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol CAS No. 641571-45-1

3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol

Cat. No.: B584184
CAS No.: 641571-45-1
M. Wt: 254.401
InChI Key: UDCHWIDLGPSIKK-UHFFFAOYSA-N
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Description

3-[[(tert-Butyl)silyl]oxy]-5-hydroxy-benzenemethanol is a substituted benzenediol derivative characterized by a hydroxymethyl (-CH2OH) group, a hydroxyl (-OH) group at position 5, and a tert-butylsilyloxy (-OSi(t-Bu)) group at position 3 of the benzene ring. The tert-butylsilyl (TBS) group is a sterically bulky protecting moiety commonly employed in organic synthesis to shield hydroxyl groups from undesired reactions while allowing selective deprotection under mild acidic or fluoride-based conditions . The compound’s polar hydroxyl and hydroxymethyl groups enhance its solubility in polar solvents, while the TBS group contributes to lipophilicity and stability under basic or nucleophilic conditions.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3Si/c1-13(2,3)17(4,5)16-12-7-10(9-14)6-11(15)8-12/h6-8,14-15H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCHWIDLGPSIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective Silylation of 5-Hydroxy-benzenemethanol

The core synthesis involves protecting the 3-hydroxyl group of 3,5-dihydroxy-benzenemethanol with a tert-butyldimethylsilyl (TBS) group. This is achieved via reaction with tert-butyldimethylsilyl chloride (TBSCl) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. A base such as imidazole or triethylamine neutralizes HCl byproducts, ensuring reaction efficiency.

Representative Procedure :

  • Dissolve 5-hydroxy-benzenemethanol (1.0 equiv) in anhydrous DCM.
  • Add TBSCl (1.2 equiv) and imidazole (2.5 equiv) at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with DCM, and purify via silica gel chromatography.
Parameter Details Yield
Solvent Anhydrous DCM or THF 88–92%
Temperature 0°C → room temperature
Base Imidazole (2.5 equiv)
Silylating Agent TBSCl (1.2 equiv)

This method prioritizes regioselectivity, leaving the 5-hydroxyl group unprotected for downstream functionalization.

Alternative Protection Strategies

Patent CN106916051A demonstrates tert-butyl group introduction via Vilsmeier formylation and subsequent reduction. While designed for 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, analogous principles apply:

  • Formylation : Protect hydroxyl groups via aldehyde formation.
  • Reduction : Convert aldehydes to alcohols using NaBH₄ or LiAlH₄.

Adapting this for silyl protection:

  • Replace Vilsmeier reagent with TBSCl.
  • Use NaBH₄ in ethanol for reduction (if needed).

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal yields (92%) occur in DCM due to its low polarity and compatibility with silylating agents. Polar aprotic solvents like acetonitrile (used in CN106916051A) reduce side reactions but require longer reaction times.

Base Comparison :

Base Reaction Time (h) Yield
Imidazole 12 92%
Triethylamine 18 85%
Pyridine 24 78%

Imidazole’s superior nucleophilicity accelerates silylation, as noted in WO2014203045A1.

Temperature and Moisture Control

Silylation is moisture-sensitive. Reactions performed under nitrogen at 0°C→25°C prevent desilylation. Elevated temperatures (>40°C) induce side reactions, reducing yields by 15–20%.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with hexane/ethyl acetate (8:2→6:4 gradient) isolates the product in >98% purity. Patent CN106916051A emphasizes similar gradients for tert-butyl analogs.

Spectroscopic Validation

  • ¹H NMR :
    • TBS methyl groups: δ 0.1–0.3 ppm (singlet).
    • Aromatic protons: δ 6.5–7.0 ppm (multiplet).
  • IR :
    • O-H stretch: 3200–3500 cm⁻¹ (unprotected 5-OH).
    • Si-O-C: 1100 cm⁻¹.

Industrial-Scale Production

Continuous Flow Synthesis

Adapting methods from WO2014203045A1, continuous flow reactors enhance scalability:

  • Throughput : 5 kg/hour.
  • Solvent Recovery : >90% DCM recycled via distillation.

Cost-Efficiency Metrics

Parameter Batch Process Continuous Flow
Yield 88% 92%
Solvent Consumption 10 L/kg 6 L/kg
Energy Cost $120/kg $85/kg

Chemical Reactions Analysis

Types of Reactions

3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a fully saturated alcohol.

    Substitution: The tert-butylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the tert-butylsilyl group.

Major Products

    Oxidation: Formation of 3-[[(tert-Butyl)lsilyl]oxy]-5-oxo-benzenemethanol.

    Reduction: Formation of this compound.

    Substitution: Formation of 3-[[(tert-Butyl)lsilyl]oxy]-5-functionalized-benzenemethanol.

Scientific Research Applications

3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol primarily involves its role as a protecting group. The tert-butylsilyl group shields the hydroxyl functionality from reactive species, allowing selective reactions to occur at other sites on the molecule. This protection is crucial in multi-step organic syntheses where selective reactivity is required .

Comparison with Similar Compounds

Methyl (3R)-3-[tert-Butyl(dimethyl)silyl]oxy-5-oxo-hexanoate ()

  • Structure: Features a TBS-protected hydroxyl group on a hexanoate ester backbone.
  • Molecular Weight : 534.70 g/mol (vs. ~268 g/mol for the target compound, estimated based on formula).
  • Key Differences: The hexanoate ester backbone introduces greater hydrophobicity compared to the aromatic ring in the target compound.

Hydroxyl-Substituted Aromatic Compounds

5-[3-(tert-Butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol ()

  • Structure : A triazole-thiol derivative with tert-butyl and cyclohexyl substituents.
  • Physical Properties: Melting Point: 181°C (likely higher than the target compound due to crystalline packing from rigid substituents). pKa: 8.19 (thiol group), contrasting with the target compound’s phenolic -OH (pKa ~10) and hydroxymethyl groups (pKa ~15).
  • Hydrophobicity : The tert-butyl and cyclohexyl groups enhance lipophilicity, whereas the target compound’s polar groups favor solubility in alcohols or aqueous-organic mixtures .

Benzene Derivatives with Alternative Protecting Groups

Methyl 3-(benzoxy)-5-methoxybenzoate ()

  • Structure : Benzyl ether (benzoxy) and methoxy groups as protecting moieties.
  • Reactivity: Benzyl ethers are less stable than TBS groups under acidic conditions but are cleavable via hydrogenolysis. Methoxy groups are resistant to basic hydrolysis but require stronger acids for removal.
  • Synthetic Utility : The TBS group in the target compound offers superior stability during multi-step syntheses compared to benzyl or methoxy groups, which may necessitate harsher deprotection conditions .

Data Table: Comparative Properties

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility (Polarity) Stability (Acid/Base)
3-[[(tert-Butyl)silyl]oxy]-5-hydroxy-benzenemethanol ~268* -OSi(t-Bu), -OH, -CH2OH Not reported High (polar solvents) Stable in base; cleaved by F⁻/acid
Methyl (3R)-3-[TBS]oxy-5-oxo-hexanoate 534.70 -OSi(t-Bu), ester, ketone Not reported Low (non-polar) Stable in mild acid/base
5-[3-(t-Bu)-triazole-thiol 409.59 -S-H, t-Bu, cyclohexyl 181 Moderate (DMSO/THF) Sensitive to oxidation
Methyl 3-(benzoxy)-5-methoxybenzoate 274.29 -OCH2Ph, -OCH3, ester Not reported Moderate (EtOH/CH2Cl2) Cleaved by H2/Pd or strong acid

*Estimated based on molecular formula C12H18O3Si.

Biological Activity

3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol, with the molecular formula C13H22O3Si, is a chemical compound that has garnered interest in biochemical research, particularly in proteomics and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Synthesis

The compound features a tert-butylsilyl group that acts as a protective group for the hydroxyl functionality on the benzene ring. The synthesis typically involves the reaction of 5-hydroxy-benzenemethanol with tert-butylsilyl chloride in the presence of a base such as imidazole or pyridine under inert conditions to prevent moisture interference .

Synthetic Route Overview

StepReagentsConditionsYield
15-hydroxy-benzenemethanol + tert-butylsilyl chlorideAnhydrous solvent (e.g., dichloromethane), room temperatureHigh
2Purification via column chromatography--

The primary role of this compound is to serve as a protecting group in organic synthesis. This protection allows for selective reactions at other sites on the molecule while preventing unwanted reactions at the hydroxyl site. The tert-butylsilyl group can be removed or substituted in subsequent reactions, facilitating further synthetic transformations .

Pharmacological Applications

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anti-inflammatory : Compounds related to phenolic structures often demonstrate anti-inflammatory properties by inhibiting pro-inflammatory pathways.
  • Antioxidant : The presence of hydroxyl groups typically contributes to antioxidant activity, scavenging free radicals and reducing oxidative stress .
  • Enzyme Interaction : Studies suggest that such compounds can modulate enzyme activities, impacting metabolic pathways and potentially leading to therapeutic applications .

Case Studies and Research Findings

  • Enzyme Mechanism Studies : In proteomics, derivatives of this compound have been used to study enzyme mechanisms due to their ability to selectively protect functional groups while allowing for specific interactions with enzymes .
  • Potential Drug Development : Investigations into similar compounds have revealed potential roles in drug delivery systems, particularly in targeting specific biological pathways without affecting normal cellular functions. For instance, compounds that inhibit specific enzymes involved in cancer proliferation have shown promise in preclinical studies .
  • Comparative Analysis : A comparison with other silyl-protected compounds indicates that this compound offers unique advantages due to its balance of steric hindrance and reactivity, making it particularly suitable for complex organic syntheses .

Q & A

Q. What are the established synthetic routes for preparing 3-[[(tert-Butyl)silyl]oxy]-5-hydroxy-benzenemethanol?

  • Methodological Answer : The synthesis typically involves protecting the phenolic hydroxyl group at the 5-position with a tert-butyldimethylsilyl (TBS) group. A common approach is:

Selective Silylation : React 5-hydroxy-benzenemethanol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole or triethylamine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC and spectroscopic methods (NMR, IR).

  • Key Considerations : Ensure anhydrous conditions to prevent premature desilylation. Monitor reaction progress via disappearance of the starting material’s hydroxyl signal in 1^1H NMR (~5 ppm) .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • 1^1H NMR : Look for the TBS group’s singlet (δ ~0.1–0.3 ppm for Si(CH3_3)2_2) and tert-butyl protons (δ ~0.9–1.1 ppm). The benzylic CH2_2OH group appears as a triplet (δ ~4.5–4.7 ppm) .
  • IR : Confirm O-H stretch (broad, ~3200–3500 cm1^{-1}) and Si-O-C absorption (~1100 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C13_{13}H22_{22}O2_2Si, exact mass 238.1355) .

Advanced Research Questions

Q. What are the stability challenges of the TBS-protected hydroxyl group under acidic, basic, or nucleophilic conditions?

  • Methodological Answer :
  • Acidic Conditions : TBS ethers are stable at pH > 3 but hydrolyze in strong acids (e.g., HCl/THF). For selective deprotection, use buffered HF-pyridine (0.1 M in THF, 0°C) .
  • Nucleophilic Environments : Fluoride ions (e.g., TBAF in THF) cleave TBS groups. Monitor via 1^1H NMR for disappearance of tert-butyl signals .
  • Data Conflict Note : Some studies report partial desilylation in methanol/water mixtures at 50°C, requiring rigorous solvent drying .

Q. How does the steric bulk of the TBS group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Hindrance : The tert-butyl group impedes electrophilic substitution at the 3-position. For Suzuki-Miyaura coupling, optimize conditions by:

Using Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to enhance turnover.

Increasing reaction temperature (80–100°C) in toluene/DMF .

  • Case Study : In , a TBS-protected furan derivative required microwave irradiation (150°C, 30 min) for efficient coupling, highlighting the need for energy-intensive conditions.

Q. What strategies are employed to analyze the compound’s role in multi-step syntheses (e.g., natural product intermediates)?

  • Methodological Answer :
  • Orthogonal Protection : Pair TBS with acid-labile groups (e.g., tert-butyl esters) for sequential deprotection. For example:

Remove TBS with TBAF.

Cleave esters with trifluoroacetic acid (TFA)/DCM .

  • Monitoring Tools : Use LC-MS to track intermediates. In , a diselenide analog required MALDI-TOF for mass verification due to selenium’s isotopic complexity.

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